molecular formula C13H12O4 B10845508 7-methoxy-8-propionyl-2H-chromen-2-one

7-methoxy-8-propionyl-2H-chromen-2-one

Cat. No.: B10845508
M. Wt: 232.23 g/mol
InChI Key: XQJPTVQKFUWDCL-UHFFFAOYSA-N
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Description

7-Methoxy-8-propionyl-2H-chromen-2-one is a synthetic coumarin derivative offered for advanced scientific research. Coumarins are a significant class of organic compounds known for their diverse biological activities and are a focus of considerable interest in medicinal and industrial chemistry . This particular derivative, with its specific methoxy and propionyl functional groups, serves as a key intermediate and scaffold in organic synthesis. Researchers utilize such compounds to develop novel molecules with potential pharmacological properties. Studies on related coumarin structures have indicated a range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer effects, making them valuable for drug discovery and development programs . Furthermore, due to their intrinsic fluorescent properties, coumarin derivatives are also investigated for applications in material science, such as in the development of fluorescent dyes, optical brighteners, and sensors . This product is intended for use in a controlled laboratory setting by qualified researchers. 7-Methoxy-8-propionyl-2H-chromen-2-one is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C13H12O4

Molecular Weight

232.23 g/mol

IUPAC Name

7-methoxy-8-propanoylchromen-2-one

InChI

InChI=1S/C13H12O4/c1-3-9(14)12-10(16-2)6-4-8-5-7-11(15)17-13(8)12/h4-7H,3H2,1-2H3

InChI Key

XQJPTVQKFUWDCL-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=CC2=C1OC(=O)C=C2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-8-propionyl-2H-chromen-2-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the use of methoxy-substituted phenols and propionyl chloride in the presence of a base to facilitate the formation of the chromen-2-one core .

Industrial Production Methods

Industrial production methods for 7-methoxy-8-propionyl-2H-chromen-2-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

7-methoxy-8-propionyl-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted chromen-2-ones, hydroxy derivatives, and quinones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

7-methoxy-8-propionyl-2H-chromen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-methoxy-8-propionyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-methoxy-8-propionyl-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for targeted research and applications .

Q & A

Q. What are the established synthetic methodologies for 7-methoxy-8-propionyl-2H-chromen-2-one?

A common approach involves Lewis acid-mediated reactions. For example, FeCl₃-catalyzed one-pot synthesis using substituted phenols and ethyl phenylpropiolate in THF solvent can yield structurally similar coumarin derivatives . Optimization of reaction parameters (e.g., temperature, solvent polarity, and catalyst loading) is critical for improving yields. Chromatographic purification (e.g., silica gel column) and spectroscopic validation (NMR, IR) are recommended for confirming product identity.

Q. How is the crystal structure of this compound determined?

Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) is the gold standard. For example, studies on analogous coumarins (e.g., 7-hydroxy-6-methoxy-2H-chromen-2-one) employed X-ray crystallography at 100 K, achieving high-resolution data (R factor = 0.037) . Data collection parameters include Cu-Kα radiation (λ = 1.54178 Å) and refinement against F² values .

Q. What analytical techniques are essential for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., methoxy and propionyl groups).
  • HPLC-MS : For purity assessment and molecular weight confirmation.
  • Melting Point Analysis : Comparative data (e.g., 197–199°C for 8-acetyl-7-hydroxycoumarin) ensures consistency .
  • IR Spectroscopy : Identification of carbonyl (C=O) and ether (C-O-C) functional groups.

Advanced Research Questions

Q. How can contradictory spectral data during structural elucidation be resolved?

Cross-validation using multiple techniques is critical. For instance:

  • X-ray vs. NMR : Discrepancies in substituent positions can be resolved by comparing experimental bond lengths/angles from crystallography with NMR coupling constants .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-311+G(d,p)) predict optimized geometries and NMR chemical shifts for comparison .

Q. What strategies improve low yields in the synthesis of 7-methoxy-8-propionyl derivatives?

  • Catalyst Screening : Alternative Lewis acids (e.g., ZnCl₂ or BF₃·Et₂O) may enhance regioselectivity .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) could stabilize intermediates.
  • Microwave-Assisted Synthesis : Reduces reaction time and improves efficiency for heat-sensitive intermediates .

Q. How can this compound be modified for targeted biological activity studies?

  • Ester Hydrolysis : Convert the propionyl group to a carboxylic acid for enhanced solubility or bioactivity .
  • Heterocyclic Hybridization : Introduce thiazole or pyrazole rings via Suzuki coupling or cyclocondensation reactions to explore antimicrobial or anticancer properties .

Q. What are the challenges in scaling up synthesis for in vivo studies?

  • Purification Complexity : Gradient elution in preparative HPLC may resolve co-eluting impurities.
  • Stability Issues : Lyophilization or storage under inert atmosphere (N₂/Ar) prevents degradation of the chromenone core .

Methodological Considerations

Q. How to design a stability study under varying pH and temperature conditions?

  • Accelerated Degradation Testing : Incubate the compound in buffers (pH 1–13) at 40–60°C for 24–72 hours.
  • Analytical Monitoring : Use UPLC-MS to track degradation products and calculate half-life (t₁/₂) .

Q. What computational tools predict the compound’s pharmacokinetic properties?

  • ADMET Prediction : SwissADME or pkCSM software estimates bioavailability, blood-brain barrier permeability, and CYP450 interactions.
  • Molecular Docking : AutoDock Vina evaluates binding affinity to target proteins (e.g., cyclooxygenase-2) .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental melting points?

  • Impurity Assessment : Re-crystallize the compound and repeat DSC analysis.
  • Polymorphism Screening : X-ray powder diffraction (XRPD) identifies crystalline vs. amorphous forms .

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